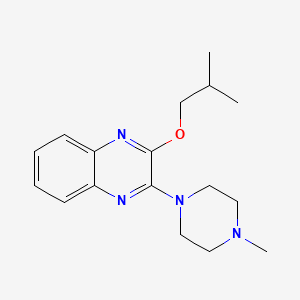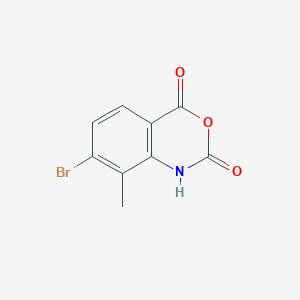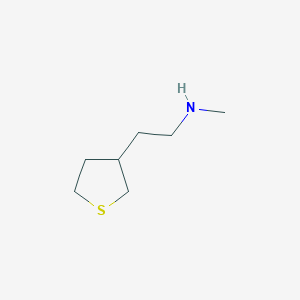
N-methyl-2-(tetrahydrothiophen-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[2-(thiolan-3-yl)ethyl]amine is an organic compound that features a thiolane ring attached to an ethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(thiolan-3-yl)ethyl]amine typically involves the reaction of thiolane derivatives with ethylamine under controlled conditions. One common method is the nucleophilic substitution reaction where a thiolane halide reacts with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl[2-(thiolan-3-yl)ethyl]amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to isolate the compound from by-products and impurities.
化学反应分析
Types of Reactions
Methyl[2-(thiolan-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler amines or thiolane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler amines, thiolane derivatives.
Substitution: Secondary or tertiary amines.
科学研究应用
Methyl[2-(thiolan-3-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl[2-(thiolan-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
相似化合物的比较
Similar Compounds
Thiolan-3-ylmethanamine: Similar structure but lacks the methyl group on the ethylamine chain.
2-(Thiolan-3-yl)ethanol: Contains a hydroxyl group instead of an amine group.
3-(Methylthio)propylamine: Similar amine group but with a different sulfur-containing ring structure.
Uniqueness
Methyl[2-(thiolan-3-yl)ethyl]amine is unique due to the combination of its thiolane ring and ethylamine chain, which imparts specific chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
属性
分子式 |
C7H15NS |
|---|---|
分子量 |
145.27 g/mol |
IUPAC 名称 |
N-methyl-2-(thiolan-3-yl)ethanamine |
InChI |
InChI=1S/C7H15NS/c1-8-4-2-7-3-5-9-6-7/h7-8H,2-6H2,1H3 |
InChI 键 |
BCWOQMLZWWJFQJ-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1CCSC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


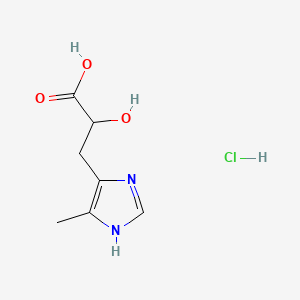
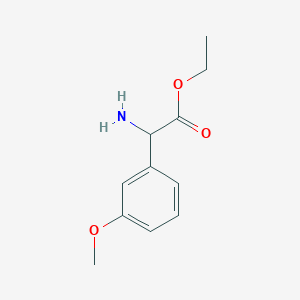
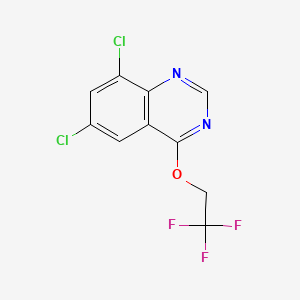
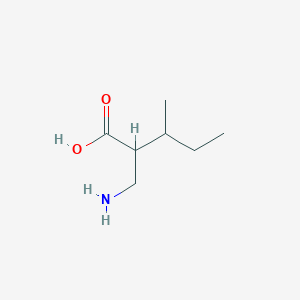

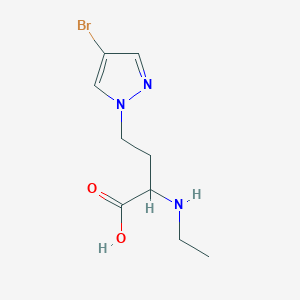
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
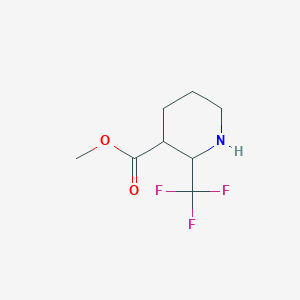
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)
